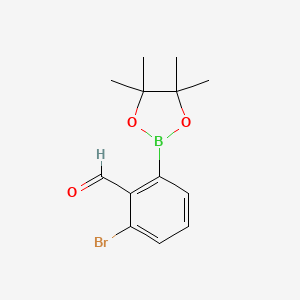
Tributyl(p-nitrobenzyl)phosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(p-nitrobenzyl)phosphonium bromide is a chemical compound with the molecular formula C19H33BrNO2P. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of a phosphonium ion, which is bonded to a p-nitrobenzyl group and three butyl groups, with bromide as the counterion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(p-nitrobenzyl)phosphonium bromide can be synthesized through the reaction of tributylphosphine with p-nitrobenzyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The process involves the nucleophilic substitution of the bromide ion by the phosphine, resulting in the formation of the phosphonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Microwave irradiation has been explored as a method to enhance reaction rates and yields, providing a more efficient and environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(p-nitrobenzyl)phosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromide ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation but often involve organic solvents and controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, amino derivatives, and various substituted phosphonium salts. These products are valuable intermediates in organic synthesis and have applications in the preparation of complex molecules .
Applications De Recherche Scientifique
Tributyl(p-nitrobenzyl)phosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Wittig reactions to form alkenes and in the synthesis of phosphonium ylides.
Biology: The compound is explored for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of tributyl(p-nitrobenzyl)phosphonium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can stabilize negative charges, making it a versatile reagent in organic synthesis. The p-nitrobenzyl group can participate in electron transfer processes, influencing the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltributylphosphonium bromide: Similar in structure but with a longer alkyl chain, used as a surfactant and catalyst.
Triphenyl(p-nitrobenzyl)phosphonium bromide: Contains phenyl groups instead of butyl groups, used in different synthetic applications.
Uniqueness
Tributyl(p-nitrobenzyl)phosphonium bromide is unique due to its specific combination of butyl and p-nitrobenzyl groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in certain organic transformations where other phosphonium salts may not be as effective .
Propriétés
Numéro CAS |
6140-98-3 |
|---|---|
Formule moléculaire |
C19H33BrNO2P |
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
tributyl-[(4-nitrophenyl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C19H33NO2P.BrH/c1-4-7-14-23(15-8-5-2,16-9-6-3)17-18-10-12-19(13-11-18)20(21)22;/h10-13H,4-9,14-17H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GBUHQPJMZDIXGC-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)[N+](=O)[O-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)



![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)

![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)

